

(5-Bromopyrimidin-2-yl)methanol: A Technical Guide to Solubility in Organic Solvents

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Compound of Interest

Compound Name: (5-Bromopyrimidin-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **(5-Bromopyrimidin-2-yl)methanol**, a key consideration for its application in research and pharmaceutical development. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this document outlines the standard methodologies for determining these crucial parameters. Understanding the solubility of this compound is essential for processes such as reaction optimization, purification, formulation, and bioavailability assessment.

Physicochemical Properties

Before assessing solubility, it is crucial to understand the fundamental physicochemical properties of **(5-Bromopyrimidin-2-yl)methanol**.

Property	Value	Reference
CAS Number	22433-12-1	[1] [2]
Molecular Formula	C ₅ H ₅ BrN ₂ O	[1] [2]
Molecular Weight	189.01 g/mol	[1] [2] [3]
Boiling Point	263.7 ± 20.0 °C at 760 mmHg	[1]
Flash Point	113.3 ± 21.8 °C	[1]
LogP	0.15	[1]

Solubility in Organic Solvents

Quantitative solubility data for **(5-Bromopyrimidin-2-yl)methanol** in a comprehensive range of organic solvents is not readily available in the reviewed literature. The solubility of a compound is a critical parameter that must often be determined experimentally. Factors influencing solubility include the polarity of the solvent, the crystalline structure of the solute, temperature, and pressure.

The following table presents a list of common organic solvents used in laboratory and industrial settings. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to determine the solubility of **(5-Bromopyrimidin-2-yl)methanol** in solvents relevant to their specific application.

Solvent	Molecular Formula	Polarity (Dielectric Constant)	Solubility of (5-Bromopyrimidin-2-yl)methanol
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	47.2	Expected to be soluble based on common use for screening compounds. [4] [5]
Methanol	CH ₄ O	32.7	Data not available. Requires experimental determination.
Ethanol	C ₂ H ₆ O	24.5	Data not available. Requires experimental determination.
Acetone	C ₃ H ₆ O	20.7	Data not available. Requires experimental determination.
Acetonitrile	C ₂ H ₃ N	37.5	Data not available. Requires experimental determination.
Dichloromethane (DCM)	CH ₂ Cl ₂	9.1	Data not available. Requires experimental determination.
Ethyl Acetate	C ₄ H ₈ O ₂	6.0	Data not available. Requires experimental determination.
Toluene	C ₇ H ₈	2.4	Data not available. Requires experimental determination.
Hexane	C ₆ H ₁₄	1.9	Data not available. Requires experimental determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][6][7] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Objective: To determine the equilibrium solubility of **(5-Bromopyrimidin-2-yl)methanol** in a selected organic solvent at a specific temperature.

Materials:

- **(5-Bromopyrimidin-2-yl)methanol** (ensure purity)
- Selected organic solvent (analytical grade)
- Vials with screw caps
- Orbital shaker or agitator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.[8][9]

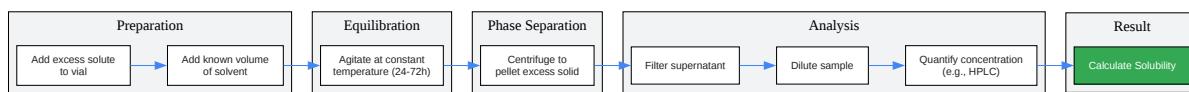
Procedure:

- Preparation: Add an excess amount of **(5-Bromopyrimidin-2-yl)methanol** to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[4]
- Solvent Addition: Add a known volume of the selected organic solvent to the vial.

- **Equilibration:** Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[4][10] Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined through preliminary experiments.[10]
- **Phase Separation:** After equilibration, allow the vial to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifugation is the preferred method.[9]
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a syringe filter compatible with the organic solvent.[9]
- **Dilution:** Dilute the collected sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of **(5-Bromopyrimidin-2-yl)methanol**.[8][9]
- **Calculation:** Calculate the solubility by taking the dilution factor into account. Express the solubility in units such as mg/mL or mol/L.
- **Replicates:** It is recommended to perform the experiment in at least triplicate to ensure the reproducibility of the results.[10]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.



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Caption: Workflow for solubility determination via the shake-flask method.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility, especially in the context of drug discovery and development.[\[5\]](#)[\[6\]](#)

- Thermodynamic Solubility: As determined by the shake-flask method, this is the true equilibrium solubility of the most stable crystalline form of the compound. It is a time-consuming measurement but provides the most accurate and fundamental solubility value.[\[5\]](#)
- Kinetic Solubility: This is often measured in high-throughput screening settings. It typically involves dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer.[\[5\]](#) Precipitation is then detected, often by nephelometry or UV-Vis spectroscopy.[\[9\]](#)[\[11\]](#) This method is faster but can overestimate solubility as it may not represent the equilibrium state or the most stable crystal form.[\[5\]](#)

For researchers in drug development, understanding both types of solubility is crucial. Kinetic solubility can be useful for initial screening, while thermodynamic solubility is essential for formulation and biopharmaceutical classification.

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